molecular formula C17H18FNO4S2 B2393041 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone CAS No. 2034421-11-7

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2393041
CAS No.: 2034421-11-7
M. Wt: 383.45
InChI Key: PCGMQCQQWFZFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that features a thiazepane ring, a thiophene moiety, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Thiophene Moiety: This step involves the incorporation of the thiophene ring, possibly through a coupling reaction.

    Attachment of the Fluorophenoxy Group: This can be done via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group in 1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone may impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.

Properties

IUPAC Name

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S2/c18-13-4-1-2-5-14(13)23-12-17(20)19-8-7-16(15-6-3-10-24-15)25(21,22)11-9-19/h1-6,10,16H,7-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGMQCQQWFZFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.